2-Bromo-4-isopropyl-cyclohexanone

Description

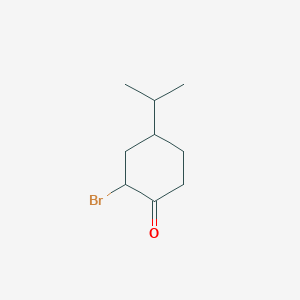

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H15BrO |

|---|---|

Molecular Weight |

219.12 g/mol |

IUPAC Name |

2-bromo-4-propan-2-ylcyclohexan-1-one |

InChI |

InChI=1S/C9H15BrO/c1-6(2)7-3-4-9(11)8(10)5-7/h6-8H,3-5H2,1-2H3 |

InChI Key |

DWDUCMMIILBMMZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1CCC(=O)C(C1)Br |

Origin of Product |

United States |

Foundational & Exploratory

2-Bromo-4-isopropyl-cyclohexanone synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-4-isopropyl-cyclohexanone

Introduction

This compound is an alpha-brominated ketone derivative of 4-isopropylcyclohexanone. The presence of a bromine atom adjacent to the carbonyl group makes it a valuable intermediate in organic synthesis. The bromine atom serves as a good leaving group in nucleophilic substitution reactions and can influence the stereochemical outcome of subsequent transformations.[1] The bulky isopropyl group at the 4-position can also exert steric control, influencing the regioselectivity and stereoselectivity of reactions.[1] This guide provides a comprehensive overview of a common synthesis method for this compound and details the analytical techniques used for its characterization.

Synthesis

The synthesis of this compound is typically achieved through the alpha-bromination of the parent ketone, 4-isopropylcyclohexanone. This reaction involves the electrophilic substitution of a proton on the alpha-carbon with a bromine atom. For unsymmetrical ketones like 4-isopropylcyclohexanone, achieving regioselectivity (bromination at the C2 versus the C6 position) is a key consideration.[1] The reaction is often acid-catalyzed, proceeding through an enol intermediate. N-Bromosuccinimide (NBS) is a commonly used brominating agent for this transformation, offering advantages in handling and selectivity compared to elemental bromine.[2][3]

Reaction Mechanism: Acid-Catalyzed Bromination

The acid-catalyzed bromination of a ketone proceeds through the following steps:

-

Protonation of the Carbonyl Oxygen: The carbonyl oxygen is protonated by the acid catalyst (e.g., p-TsOH), making the ketone more susceptible to enolization.

-

Enol Formation: A base (which can be the solvent or the conjugate base of the acid) removes a proton from the alpha-carbon, leading to the formation of a neutral enol intermediate.

-

Electrophilic Attack: The electron-rich double bond of the enol attacks the electrophilic bromine atom from the brominating agent (e.g., NBS).

-

Deprotonation: The protonated carbonyl is deprotonated to regenerate the carbonyl group, yielding the final α-bromoketone product.

Caption: Acid-catalyzed bromination mechanism of 4-isopropylcyclohexanone.

Experimental Protocol

This protocol details the synthesis of this compound from 4-isopropylcyclohexanone using N-Bromosuccinimide (NBS) and a catalytic amount of p-toluenesulfonic acid (p-TsOH).[2][3]

Materials:

-

4-Isopropylcyclohexanone (1.0 eq)[4]

-

N-Bromosuccinimide (NBS) (1.1 eq)

-

p-Toluenesulfonic acid monohydrate (p-TsOH) (0.1 eq)

-

Dichloromethane (CH₂Cl₂, solvent)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Caption: Experimental workflow for the synthesis of this compound.

Procedure:

-

To a round-bottom flask charged with a magnetic stir bar, add 4-isopropylcyclohexanone and dichloromethane.

-

Add N-Bromosuccinimide and a catalytic amount of p-toluenesulfonic acid to the solution.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to neutralize the acid), saturated aqueous sodium thiosulfate solution (to quench any remaining bromine), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be further purified by column chromatography if necessary.

Characterization

The structure of this compound can be confirmed using various spectroscopic techniques. Below are the expected data based on its structure and data from analogous compounds.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₁₅BrO | [5] |

| Molecular Weight | 219.12 g/mol | [5] |

| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid | - |

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the different protons in the molecule. The key diagnostic signal is the proton on the bromine-bearing carbon (α-proton), which would appear as a multiplet at a downfield chemical shift due to the deshielding effect of the adjacent bromine and carbonyl group.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| -CH(Br)- | 4.0 - 4.5 | Multiplet |

| -CH(CH₃)₂ | 2.0 - 2.5 | Multiplet |

| Cyclohexane Ring Protons | 1.5 - 2.8 | Multiplets |

| -CH(CH₃)₂ | 0.9 - 1.1 | Doublet |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom. The carbonyl carbon will be the most downfield signal.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O | 195 - 205 |

| -C(Br)- | 50 - 60 |

| -CH(CH₃)₂ | 30 - 40 |

| Cyclohexane Ring Carbons | 25 - 45 |

| -CH(CH₃)₂ | 18 - 22 |

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present. The most prominent absorption will be the strong C=O stretch of the ketone.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Ketone) | 1715 - 1730 | Strong |

| C-H (sp³) | 2850 - 3000 | Medium-Strong |

| C-Br | 500 - 600 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern. A key feature will be the presence of two molecular ion peaks (M⁺ and M+2) of nearly equal intensity, which is characteristic of a compound containing one bromine atom due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[6]

| Fragment (m/z) | Identity | Notes |

| 218/220 | [M]⁺ | Molecular ion peaks, characteristic isotopic pattern for Bromine.[6] |

| 139 | [M - Br]⁺ | Loss of a bromine radical. |

| 111 | [M - Br - C₂H₄]⁺ | Subsequent loss of ethylene via a potential rearrangement. |

| 43 | [C₃H₇]⁺ | Isopropyl cation fragment. |

Conclusion

This technical guide outlines a reliable method for the synthesis of this compound via the acid-catalyzed bromination of 4-isopropylcyclohexanone with N-Bromosuccinimide. The provided experimental protocol and expected characterization data serve as a valuable resource for researchers and professionals in the fields of organic chemistry and drug development. The successful synthesis and purification of this compound provide access to a versatile building block for further chemical transformations.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids [scirp.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 4-Isopropylcyclohexanone | C9H16O | CID 79488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C9H15BrO | CID 62708067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

Physicochemical Properties of 2-Bromo-4-isopropyl-cyclohexanone: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of 2-Bromo-4-isopropyl-cyclohexanone. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Physicochemical Properties

| Property | This compound | 4-isopropylcyclohexanone |

| Molecular Formula | C₉H₁₅BrO[1] | C₉H₁₆O[2][3] |

| Molecular Weight | 219.12 g/mol [1] | 140.22 g/mol [2][3] |

| IUPAC Name | 2-bromo-4-propan-2-ylcyclohexan-1-one[1] | 4-isopropylcyclohexan-1-one[3] |

| Melting Point | No data available | No data available |

| Boiling Point | No data available | 195-196 °C at 760 mmHg (estimated)[2] |

| Density | No data available | No data available |

| XLogP3 | 2.9[1] | 2.2 (estimated)[2] |

| Solubility | Soluble in organic solvents.[4] | Soluble in alcohol; 672.7 mg/L in water.[2] |

Synthesis and Characterization

The primary route for the synthesis of this compound is the α-bromination of its precursor, 4-isopropylcyclohexanone.[4] This reaction typically proceeds via an enol or enolate intermediate.

Experimental Workflow: Synthesis

Below is a logical workflow for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of 4-isopropylcyclohexanone in a suitable solvent such as glacial acetic acid or methanol, add a catalytic amount of hydrobromic acid.

-

Bromination: While stirring, slowly add an equimolar amount of bromine (Br₂) or N-bromosuccinimide (NBS) to the solution. The reaction temperature should be maintained, typically at or below room temperature, to control selectivity and minimize side reactions.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, the mixture is quenched by the addition of water. The product is then extracted into an organic solvent such as diethyl ether or dichloromethane. The organic layer is washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Characterization Protocols

The structure and purity of the synthesized this compound can be confirmed using the following spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a doublet and a septet), the proton at the bromine-bearing carbon (a multiplet), and the protons on the cyclohexanone ring. The chemical shift and multiplicity of the proton alpha to the bromine and carbonyl group will be indicative of its stereochemistry (axial or equatorial).

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon, the carbon attached to the bromine, the carbons of the isopropyl group, and the other carbons of the cyclohexanone ring.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically in the range of 1715-1735 cm⁻¹. The C-Br stretching vibration will appear in the fingerprint region, usually between 500 and 700 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of a bromine atom and cleavage of the cyclohexanone ring.

Reactivity and Potential Applications

As an α-bromoketone, this compound is a versatile intermediate in organic synthesis. Its reactivity is characterized by the presence of two electrophilic centers: the carbonyl carbon and the α-carbon bearing the bromine atom.

General Reactivity Pathways

The following diagram illustrates the principal reaction pathways for α-bromoketones.

Caption: General reactivity of this compound.

-

Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions at the α-carbon, where the bromine atom is displaced by a variety of nucleophiles.[4] This allows for the introduction of a wide range of functional groups.

-

Favorskii Rearrangement: In the presence of a strong base, α-haloketones can undergo the Favorskii rearrangement to yield carboxylic acid derivatives.

-

Elimination Reactions: Treatment with a base can also lead to the elimination of HBr, resulting in the formation of an α,β-unsaturated ketone.

-

Reactions at the Carbonyl Group: The carbonyl group can be targeted by nucleophiles, leading to addition products. It can also be reduced to the corresponding alcohol.

The synthetic versatility of this compound makes it a valuable building block for the synthesis of more complex molecules, including potential pharmaceutical agents and other biologically active compounds.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. As with other α-haloketones, it is likely to be a lachrymator and an irritant to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

Technical Guide: 2-Bromo-4-isopropyl-cyclohexanone (CAS No. 765940-93-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-isopropyl-cyclohexanone is a halogenated cyclic ketone of interest in synthetic organic chemistry. Its structure suggests potential applications as a building block in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. The presence of a bromine atom at the α-position to the carbonyl group provides a reactive handle for various nucleophilic substitution and elimination reactions, while the isopropyl group influences the molecule's conformation and reactivity. This document outlines the key chemical information, predicted spectroscopic characteristics for structure elucidation, and a plausible synthetic route for this compound.

Chemical and Physical Properties

Quantitative data for this compound is primarily based on computational models available in public databases.[1]

| Property | Value | Source |

| CAS Number | 765940-93-0 | PubChem[1] |

| Molecular Formula | C₉H₁₅BrO | PubChem[1] |

| Molecular Weight | 219.12 g/mol | PubChem[1] |

| IUPAC Name | 2-bromo-4-isopropylcyclohexan-1-one | PubChem[1] |

| Canonical SMILES | CC(C)C1CCC(=O)C(C1)Br | PubChem[1] |

| InChI Key | DWDUCMMIILBMMZ-UHFFFAOYSA-N | PubChem[1] |

Structure Elucidation: A Predictive Approach

The definitive confirmation of the structure of this compound would rely on a combination of spectroscopic techniques. Below are the predicted data based on the analysis of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

3.1.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the protons on the cyclohexane ring and the isopropyl group. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom and the carbonyl group.

| Predicted Proton Signal | Multiplicity | Approximate Chemical Shift (ppm) | Rationale |

| H at C2 (methine) | Doublet of doublets (dd) | 4.0 - 4.5 | Deshielded by both the adjacent bromine and carbonyl group. |

| H at C4 (methine) | Multiplet (m) | 1.5 - 2.0 | Standard aliphatic methine proton on a cyclohexane ring. |

| CH₂ groups on ring | Multiplets (m) | 1.2 - 2.5 | Complex overlapping signals for the three methylene groups. |

| CH of isopropyl group | Septet or multiplet | 1.8 - 2.2 | Standard isopropyl methine proton. |

| CH₃ of isopropyl group | Doublet (d) | 0.8 - 1.0 | Two equivalent methyl groups coupled to the isopropyl methine. |

3.1.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the number of unique carbon environments.

| Predicted Carbon Signal | Approximate Chemical Shift (ppm) | Rationale |

| C=O (carbonyl) | 200 - 210 | Typical range for a ketone carbonyl carbon. |

| C-Br (methine) | 50 - 60 | Carbon directly attached to bromine is significantly deshielded. |

| C4 (methine) | 40 - 50 | Aliphatic methine carbon. |

| CH₂ groups on ring | 20 - 40 | Standard range for cyclohexane methylene carbons. |

| CH of isopropyl group | 30 - 35 | Isopropyl methine carbon. |

| CH₃ of isopropyl group | 18 - 22 | Isopropyl methyl carbons. |

Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is used to identify the functional groups present in a molecule.

| Predicted IR Absorption Band (cm⁻¹) | Functional Group | Rationale |

| 1715 - 1735 | C=O (ketone) | Strong, sharp absorption characteristic of a saturated cyclic ketone. |

| 2850 - 2960 | C-H (alkane) | Stretch vibrations of the sp³ C-H bonds in the cyclohexane ring and isopropyl group. |

| 1450 - 1470 | C-H (alkane) | Bending vibrations of the CH₂ and CH₃ groups. |

| 500 - 700 | C-Br | Stretch vibration for the carbon-bromine bond. |

Mass Spectrometry (MS) (Predicted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| m/z Value | Interpretation | Rationale |

| 218/220 | Molecular Ion [M]⁺ | The presence of two peaks of nearly equal intensity is characteristic of a compound containing one bromine atom (due to the ⁷⁹Br and ⁸¹Br isotopes). |

| 139 | [M - Br]⁺ | Loss of a bromine radical is a common fragmentation pathway for alkyl halides. |

| 190/192 | [M - C₂H₄]⁺ | McLafferty rearrangement, if a gamma-hydrogen is accessible. |

| Various smaller fragments | Further fragmentation of the cyclohexanone ring and isopropyl group. |

Synthesis Pathway and Experimental Protocol

A plausible and common method for the synthesis of α-bromoketones is the direct bromination of the corresponding ketone.

Proposed Synthetic Route

Caption: Proposed synthesis of this compound.

General Experimental Protocol for α-Bromination of a Ketone

This protocol is a general procedure and would require optimization for the specific synthesis of this compound.

-

Reaction Setup:

-

A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube.

-

The flask is charged with 4-isopropylcyclohexanone (1 equivalent) dissolved in a suitable solvent such as glacial acetic acid or dichloromethane.

-

-

Bromination:

-

A solution of bromine (1 equivalent) in the same solvent is placed in the dropping funnel.

-

The bromine solution is added dropwise to the stirred ketone solution at room temperature. The reaction is often exothermic and may require cooling in an ice bath to maintain the temperature.

-

The disappearance of the red-brown color of bromine indicates the progress of the reaction.

-

-

Work-up:

-

After the addition is complete, the reaction mixture is stirred for an additional period (e.g., 1-2 hours) to ensure completion.

-

The mixture is then poured into a separatory funnel containing water and a suitable organic solvent (e.g., diethyl ether or dichloromethane) for extraction.

-

The organic layer is washed sequentially with a dilute solution of sodium thiosulfate (to remove any unreacted bromine), a saturated solution of sodium bicarbonate (to neutralize the acid), and brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

-

Logical Workflow for Structure Verification

The following diagram illustrates the logical workflow for the characterization and verification of the synthesized product.

Caption: Workflow for the synthesis and structural confirmation.

Conclusion

While direct experimental data for this compound is scarce in the public domain, this technical guide provides a robust theoretical framework for its properties, structure elucidation, and synthesis. The predicted spectroscopic data and the general synthetic protocol serve as a valuable starting point for researchers and drug development professionals interested in this compound. Any experimental work should be approached with careful planning and optimization based on the principles outlined in this document.

References

An In-depth Technical Guide to the Stereoisomers of 2-Bromo-4-isopropylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereoisomers of 2-bromo-4-isopropylcyclohexanone, a substituted cyclic ketone of interest in synthetic organic chemistry. The presence of two chiral centers and the conformational flexibility of the cyclohexane ring give rise to a rich stereochemical landscape. Understanding the synthesis, structure, and properties of these stereoisomers is crucial for their application in areas such as targeted synthesis and drug discovery, where specific stereoisomers often exhibit distinct biological activities.

Introduction to the Stereoisomers

2-Bromo-4-isopropylcyclohexanone possesses two stereogenic centers, at carbon 2 (bearing the bromine atom) and carbon 4 (bearing the isopropyl group). This gives rise to a total of four possible stereoisomers, which exist as two pairs of enantiomers. These pairs are diastereomers of each other, commonly referred to as the cis and trans isomers based on the relative orientation of the bromine and isopropyl substituents.

-

cis-Isomers: The bromine atom and the isopropyl group are on the same face of the cyclohexane ring. This diastereomer exists as a pair of enantiomers: (2R, 4S) and (2S, 4R).

-

trans-Isomers: The bromine atom and the isopropyl group are on opposite faces of the cyclohexane ring. This diastereomer also exists as a pair of enantiomers: (2R, 4R) and (2S, 4S).

The stereochemical relationships can be visualized as follows:

Conformational Analysis and Thermodynamic Stability

The stereoisomers of 2-bromo-4-isopropylcyclohexanone exist predominantly in chair conformations to minimize angle and torsional strain. The stability of a given conformer is determined by the steric interactions of the substituents in axial and equatorial positions.

The bulky isopropyl group has a strong preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions. This preference effectively "locks" the conformation of the cyclohexane ring. The position of the bromine atom, either axial or equatorial, then defines the relative stability of the cis and trans isomers.

Conformational Preferences:

-

trans-Isomer: For the isopropyl group to be equatorial, the bromine atom must also be in an equatorial position. This diequatorial conformation is generally the most stable arrangement, minimizing steric strain.

-

cis-Isomer: With an equatorial isopropyl group, the bromine atom is forced into an axial position. This results in 1,3-diaxial interactions between the axial bromine and the axial hydrogens at C4 and C6, leading to steric strain and a higher energy state compared to the trans-isomer.

The conformational equilibrium can be represented as follows:

Synthesis and Stereocontrol

The synthesis of 2-bromo-4-isopropylcyclohexanone typically proceeds via the α-bromination of the parent ketone, 4-isopropylcyclohexanone. The stereochemical outcome of this reaction is influenced by the reaction conditions, particularly whether it is conducted under kinetic or thermodynamic control.

General Synthetic Workflow:

Experimental Protocol: α-Bromination of 4-Isopropylcyclohexanone (Representative)

Due to the absence of a specific literature procedure for the bromination of 4-isopropylcyclohexanone, the following is a general protocol adapted from the synthesis of other α-bromoketones. Researchers should optimize conditions for their specific needs.

Materials:

-

4-Isopropylcyclohexanone

-

Bromine (Br₂) or N-bromosuccinimide (NBS)

-

Acetic acid or another suitable solvent

-

Sodium bicarbonate solution

-

Dichloromethane or diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 4-isopropylcyclohexanone in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in acetic acid dropwise with constant stirring. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the red-brown color of bromine disappears.

-

Pour the reaction mixture into a beaker containing ice water and stir.

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane or diethyl ether.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude product, a mixture of cis- and trans-2-bromo-4-isopropylcyclohexanone.

Separation of Stereoisomers

The resulting diastereomeric mixture of cis- and trans-2-bromo-4-isopropylcyclohexanone can be separated using standard chromatographic techniques, such as column chromatography on silica gel or high-performance liquid chromatography (HPLC). The difference in polarity and steric hindrance between the two diastereomers allows for their differential elution. The enantiomers within each diastereomeric pair can be resolved using chiral chromatography or by derivatization with a chiral resolving agent.

Spectroscopic and Physical Properties (Predicted)

While specific experimental data for the stereoisomers of 2-bromo-4-isopropylcyclohexanone are not available, predictions can be made based on the analysis of similar compounds.

Table 1: Predicted Spectroscopic and Physical Properties

| Property | cis-Isomer (Axial Br) | trans-Isomer (Equatorial Br) |

| ¹H NMR | ||

| H at C2 (CHBr) | Broader multiplet, shifted downfield | Sharper multiplet, shifted upfield |

| ¹³C NMR | ||

| C2 (CHBr) | Shifted upfield | Shifted downfield |

| IR Spectroscopy | ||

| C=O Stretch | Higher frequency | Lower frequency |

| Physical Properties | ||

| Boiling Point | Likely lower | Likely higher |

| Thermodynamic Stability | Less stable | More stable |

Chemical Reactivity: The Favorskii Rearrangement

A key reaction of α-halo ketones is the Favorskii rearrangement, which occurs upon treatment with a base. In the case of cyclic α-halo ketones, this reaction leads to ring contraction. For 2-bromo-4-isopropylcyclohexanone, treatment with a base such as sodium hydroxide or an alkoxide would be expected to yield a derivative of isopropylcyclopentanecarboxylic acid.

The generally accepted mechanism involves the formation of a cyclopropanone intermediate, which is then opened by the nucleophilic attack of the base.

The stereochemistry of the starting material can influence the stereochemical outcome of the Favorskii rearrangement, making it a potentially useful tool in stereoselective synthesis.

Conclusion

The stereoisomers of 2-bromo-4-isopropylcyclohexanone provide a rich platform for studying the interplay of stereochemistry and conformational analysis in cyclic systems. While specific experimental data for this compound are limited in the public domain, a strong theoretical framework based on the principles of organic chemistry allows for the prediction of their properties and reactivity. The synthesis of these isomers, primarily through the α-bromination of 4-isopropylcyclohexanone, yields a diastereomeric mixture that can be separated chromatographically. The distinct stereochemical and conformational features of the cis and trans isomers are expected to manifest in their spectroscopic signatures and chemical reactivity, including the potential for stereoselective transformations such as the Favorskii rearrangement. Further research into the specific properties and applications of these stereoisomers could provide valuable insights for the fields of organic synthesis and medicinal chemistry.

Spectroscopic and Synthetic Profile of 2-Bromo-4-isopropyl-cyclohexanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data (NMR, IR, MS) and a plausible synthetic protocol for 2-Bromo-4-isopropyl-cyclohexanone. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, the information presented herein is based on established principles of organic spectroscopy and synthetic methodology, drawing parallels from analogous structures.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of similar α-bromo ketones and substituted cyclohexanones.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H2 (CH-Br) | 4.2 - 4.5 | Doublet of doublets (dd) | 6-8, 12-14 |

| H4 (CH-iPr) | 1.8 - 2.1 | Multiplet (m) | - |

| Cyclohexyl CH₂ | 1.5 - 2.5 | Multiplets (m) | - |

| Isopropyl CH | 1.6 - 1.9 | Multiplet (m) | ~7 |

| Isopropyl CH₃ | 0.9 - 1.1 | Doublet (d) | ~7 |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (C1) | 200 - 205 |

| CH-Br (C2) | 55 - 65 |

| C3 | 35 - 45 |

| CH-iPr (C4) | 45 - 55 |

| C5 | 25 - 35 |

| C6 | 40 - 50 |

| Isopropyl CH | 30 - 35 |

| Isopropyl CH₃ | 18 - 22 |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Functional Group | Predicted Absorption Frequency (cm⁻¹) | Intensity |

| C=O (Ketone) | 1715 - 1735 | Strong |

| C-H (sp³) | 2850 - 3000 | Medium-Strong |

| C-Br | 500 - 650 | Medium-Weak |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation | Relative Abundance |

| 218/220 | [M]⁺ and [M+2]⁺ molecular ions (due to ⁷⁹Br and ⁸¹Br isotopes) | Moderate |

| 139 | [M - Br]⁺ | High |

| 111 | [M - Br - C₂H₄]⁺ (from cyclohexyl ring fragmentation) | Moderate |

| 69 | [C₅H₉]⁺ (cyclohexenyl fragment) | Moderate |

| 43 | [CH(CH₃)₂]⁺ (isopropyl fragment) | High |

Experimental Protocols

The following section outlines a plausible experimental protocol for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

The synthesis of the target compound can be achieved via the α-bromination of 4-isopropylcyclohexanone.

Materials:

-

4-isopropylcyclohexanone

-

Bromine (Br₂)

-

Acetic acid (glacial)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 4-isopropylcyclohexanone in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in acetic acid dropwise to the stirred solution. The addition rate should be controlled to maintain the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the red-brown color of bromine disappears.

-

Pour the reaction mixture into a separatory funnel containing water and dichloromethane.

-

Separate the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz NMR spectrometer.

-

The sample would be dissolved in deuterated chloroform (CDCl₃).

-

Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

-

The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer.

-

The sample can be analyzed as a thin film on a NaCl plate or as a KBr pellet.

-

Absorption frequencies would be reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS):

-

Mass spectra would be acquired using a mass spectrometer with an electron ionization (EI) source.

-

The sample would be introduced via direct infusion or gas chromatography.

-

The mass-to-charge ratio (m/z) of the fragments would be recorded. The presence of bromine should be evident from the characteristic M+ and M+2 isotopic pattern with approximately equal intensity.[1][2][3][4]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to 2-Bromo-4-isopropyl-cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-4-isopropyl-cyclohexanone, a key intermediate in organic synthesis. The document details its chemical properties, synthesis, and characteristic reactions, with a focus on its applications in research and development.

Introduction

This compound is a halogenated cyclic ketone. Its chemical structure, featuring a bromine atom at the alpha position to the carbonyl group and an isopropyl substituent, makes it a versatile reagent for creating complex molecular architectures. The interplay between the reactive α-bromo ketone moiety and the stereochemistry of the substituted cyclohexane ring governs its reactivity and makes it a subject of interest in synthetic and medicinal chemistry.

History and Discovery

While a singular definitive report on the first synthesis of this compound is not prominent in the scientific literature, its existence is a logical consequence of the extensive research on the α-halogenation of ketones, a fundamental transformation in organic chemistry that has been explored since the 19th century. The development and study of related compounds, such as 2-bromocyclohexanone, have been crucial in understanding reaction mechanisms like the Favorskii rearrangement. The synthesis of the 4-isopropyl derivative is a specific example within this broader class of compounds, likely prepared for the first time as an intermediate in a larger synthetic sequence.

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the electrophilic α-bromination of the parent ketone, 4-isopropylcyclohexanone. This reaction proceeds via an enol or enolate intermediate.

General Experimental Protocol

Reaction Scheme: 4-isopropylcyclohexanone + Br₂ → this compound + HBr

Materials:

-

4-isopropylcyclohexanone

-

Molecular Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

A suitable solvent (e.g., methanol, acetic acid, or a chlorinated solvent)

-

Acid catalyst (e.g., HBr or acetic acid) if using Br₂

Procedure:

-

Dissolve 4-isopropylcyclohexanone in a suitable solvent in a reaction vessel equipped with a dropping funnel and a stirrer.

-

If using molecular bromine, a catalytic amount of acid is typically added to promote enolization.

-

Slowly add a stoichiometric amount of the brominating agent (dissolved in the same solvent) to the ketone solution with constant stirring at a controlled temperature (often room temperature or below).

-

The reaction progress can be monitored by the disappearance of the bromine color.

-

Upon completion, the reaction mixture is worked up by washing with an aqueous solution of a reducing agent (e.g., sodium bisulfite) to quench any excess bromine, followed by washing with a mild base (e.g., sodium bicarbonate solution) to neutralize the acid.

-

The organic layer is then separated, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography.

Physical and Chemical Properties

Quantitative experimental data for this compound is scarce in the public domain. The properties listed below are primarily computed values from reputable chemical databases.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₅BrO |

| Molecular Weight | 219.12 g/mol |

| XLogP3 (Computed) | 2.9 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 1 |

| Exact Mass | 218.03063 Da |

| Topological Polar Surface Area | 17.1 Ų |

| Heavy Atom Count | 11 |

| Complexity (Computed) | 154 |

Key Reaction Pathways

The reactivity of this compound is dominated by the electrophilic nature of the carbon atoms adjacent to the carbonyl group and the carbon bearing the bromine atom.

Favorskii Rearrangement

In the presence of a base, this compound is expected to undergo a Favorskii rearrangement, a hallmark reaction of α-haloketones that leads to ring contraction. The reaction proceeds through a bicyclic cyclopropanone intermediate.

Caption: The Favorskii rearrangement pathway.

Elimination and Substitution Reactions

This compound can also undergo elimination reactions to form α,β-unsaturated ketones or nucleophilic substitution reactions at the α-carbon. The outcome of these reactions is highly dependent on the reaction conditions, including the nature of the base/nucleophile and the solvent.

Caption: Competing reaction pathways.

Experimental Workflow: Synthesis and Purification

The general workflow for the laboratory preparation of this compound is a multi-step process that requires careful control of reaction conditions and purification techniques.

Caption: A typical experimental workflow.

Conclusion

This compound is a valuable synthetic building block, offering access to a range of molecular scaffolds through well-established reaction pathways. While its own history is not extensively documented, its chemical behavior is well understood within the context of α-haloketone chemistry. This guide provides a foundational understanding for researchers looking to utilize this compound in their synthetic endeavors.

Methodological & Application

2-Bromo-4-isopropyl-cyclohexanone: A Versatile Scaffold for Organic Synthesis

FOR IMMEDIATE RELEASE

[City, State] – [Date] – 2-Bromo-4-isopropyl-cyclohexanone has emerged as a highly versatile building block in organic synthesis, offering a gateway to a diverse range of complex molecules, including novel heterocyclic compounds with potential therapeutic applications. Its unique structural features, combining a reactive α-bromo ketone with a sterically influential isopropyl group, provide chemists with a powerful tool for constructing intricate molecular architectures with a high degree of stereocontrol.

This α-haloketone serves as a key starting material in a variety of synthetic transformations, most notably in the construction of fused heterocyclic systems. The electrophilic carbon bearing the bromine atom is susceptible to nucleophilic attack, while the adjacent carbonyl group allows for a wide array of subsequent chemical modifications. The presence of the isopropyl group on the cyclohexane ring can influence the stereochemical outcome of reactions, making it a valuable asset in the stereoselective synthesis of bioactive compounds.

One of the primary applications of this compound lies in the synthesis of thiazole derivatives. The Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide, provides a straightforward route to this important class of heterocycles. Thiazole moieties are found in a wide range of biologically active compounds, exhibiting antimicrobial, anti-inflammatory, and anticancer properties.

Key Applications:

-

Synthesis of Thiazole Derivatives: Reaction with thiourea or substituted thioamides provides access to a variety of 2-aminothiazoles fused to the cyclohexane ring. These compounds are of significant interest in medicinal chemistry due to their potential as bioactive agents.

-

Favorskii Rearrangement: Treatment with a base can induce a Favorskii rearrangement, leading to the formation of cyclopentanecarboxylic acid derivatives. This ring contraction reaction offers a pathway to valuable carbocyclic scaffolds.

-

Nucleophilic Substitution Reactions: The bromine atom can be readily displaced by a variety of nucleophiles, including amines, azides, and alkoxides, allowing for the introduction of diverse functional groups at the α-position of the cyclohexanone ring. This versatility is crucial for the synthesis of custom-designed molecular probes and potential drug candidates.

The strategic importance of this compound is underscored by its utility in generating molecular diversity for drug discovery and development programs. The ability to readily construct complex and functionally rich molecules from this accessible starting material makes it an invaluable tool for researchers and scientists in the field of organic and medicinal chemistry.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-isopropyl-4,5,6,7-tetrahydrobenzo[d]thiazole

This protocol details the synthesis of a fused thiazole derivative from this compound and thiourea, a common and efficient method for constructing the thiazole ring system.

Reaction Scheme:

Application Notes and Protocols for the Bromination of 4-Isopropyl-Cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the alpha-bromination of 4-isopropyl-cyclohexanone, a reaction of significant interest in synthetic organic chemistry for the preparation of valuable intermediates in drug discovery and development. The resulting product, 2-bromo-4-isopropyl-cyclohexanone, can serve as a precursor for the introduction of various functional groups at the alpha position to the carbonyl.

Introduction

The α-halogenation of ketones is a fundamental transformation in organic synthesis, providing a versatile handle for subsequent nucleophilic substitution and elimination reactions.[1] This protocol details the acid-catalyzed bromination of 4-isopropyl-cyclohexanone using molecular bromine. The reaction proceeds through an enol intermediate, which then reacts with bromine to yield the α-brominated product.[2] Careful control of the reaction conditions is crucial to ensure selective mono-bromination and minimize the formation of di-brominated byproducts.

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS Number |

| 4-Isopropylcyclohexanone | Reagent | Sigma-Aldrich | 5432-85-9 |

| Bromine | ACS Reagent | Fisher Scientific | 7726-95-6 |

| Glacial Acetic Acid | ACS Grade | VWR | 64-19-7 |

| Diethyl Ether | Anhydrous | EMD Millipore | 60-29-7 |

| Saturated Sodium Bicarbonate Solution | Laboratory Grade | - | - |

| Saturated Sodium Thiosulfate Solution | Laboratory Grade | - | - |

| Anhydrous Magnesium Sulfate | Reagent Grade | - | 7487-88-9 |

| Deuterated Chloroform (CDCl₃) | NMR Grade | Cambridge Isotope Laboratories | 865-49-6 |

Experimental Protocol

Safety Precautions:

-

Bromine is highly toxic, corrosive, and volatile. All manipulations involving bromine must be performed in a well-ventilated chemical fume hood.[2][3][4][5] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., Viton or laminate), and chemical splash goggles.

-

4-Isopropylcyclohexanone is a flammable liquid and an irritant.[6][7][8] Handle with care and avoid contact with skin and eyes.

-

Glacial acetic acid is corrosive. Handle with appropriate PPE.

Reaction Setup and Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 4-isopropyl-cyclohexanone (7.01 g, 50 mmol, 1.0 equiv).

-

Dissolve the ketone in 25 mL of glacial acetic acid.

-

Cool the solution to 0-5 °C using an ice-water bath.

-

In the dropping funnel, prepare a solution of bromine (8.0 g, 50 mmol, 1.0 equiv) in 10 mL of glacial acetic acid.

-

Add the bromine solution dropwise to the stirred ketone solution over a period of 30-45 minutes, ensuring the temperature remains below 10 °C. The characteristic red-brown color of bromine should disappear as it is consumed.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

Work-up and Purification:

-

Carefully pour the reaction mixture into 100 mL of ice-cold water.

-

Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash sequentially with 50 mL of saturated sodium thiosulfate solution (to quench any unreacted bromine), 50 mL of saturated sodium bicarbonate solution (to neutralize the acetic acid), and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure this compound.

Data Presentation

Table 1: Reactant and Product Information

| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |

| 4-Isopropylcyclohexanone | C₉H₁₆O | 140.22 | 5432-85-9 |

| This compound | C₉H₁₅BrO | 219.12 | 765940-93-0 |

Table 2: Typical Reaction Parameters and Results

| Parameter | Value |

| Scale | 50 mmol |

| Reaction Time | 3-4 hours |

| Reaction Temperature | 0 °C to Room Temperature |

| Typical Yield | 75-85% |

| Physical Appearance of Product | Colorless to pale yellow oil |

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Characteristic Peaks |

| ¹H NMR (CDCl₃) | δ (ppm): ~4.2-4.5 (dd, 1H, -CHBr-), ~2.0-2.8 (m, cyclohexyl protons), ~1.5-1.9 (m, cyclohexyl protons and -CH(CH₃)₂), ~0.9 (d, 6H, -CH(CH₃)₂) |

| ¹³C NMR (CDCl₃) | δ (ppm): ~200-205 (C=O), ~50-55 (-CHBr-), ~20-45 (cyclohexyl carbons and isopropyl carbons) |

| IR (neat) | ν (cm⁻¹): ~1720-1730 (C=O stretch), ~650-700 (C-Br stretch) |

Note: The exact chemical shifts and coupling constants should be determined experimentally for the purified product.

Diagrams

References

- 1. {Supplementary Data} [rsc.org]

- 2. (1S,2S,4R)-2-Bromo-1-isopropyl-4-methylcyclohexane | C10H19Br | CID 11085292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C9H15BrO | CID 62708067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Recent advances in stereoselective bromofunctionalization of alkenes using N-bromoamide reagents - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. {Supplementary Data} [rsc.org]

- 6. (1R,2R,4R)-2-Bromo-1-isopropyl-4-methylcyclohexane | C10H19Br | CID 46737240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Isopropylcyclohexanone [webbook.nist.gov]

- 8. youtube.com [youtube.com]

Application Notes and Protocols: 2-Bromo-4-isopropyl-cyclohexanone in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Bromo-4-isopropyl-cyclohexanone as a versatile building block in the synthesis of medicinally relevant heterocyclic compounds. The protocols detailed below are based on established synthetic methodologies for α-bromo ketones and can be adapted for this specific reagent.

Introduction

This compound is a functionalized alicyclic ketone that serves as a valuable starting material in medicinal chemistry. Its key structural features—the reactive α-bromo ketone moiety and the lipophilic 4-isopropylcyclohexyl group—make it an attractive precursor for the synthesis of a variety of heterocyclic scaffolds known to possess diverse biological activities. The α-bromo position is susceptible to nucleophilic substitution, enabling the construction of five-membered aromatic rings such as thiazoles, imidazoles, and oxazoles. These heterocycles are core components of numerous approved drugs and clinical candidates. The 4-isopropylcyclohexyl substituent can influence the pharmacokinetic and pharmacodynamic properties of the final compounds, potentially enhancing membrane permeability and target engagement.

Application 1: Synthesis of 2-Amino-thiazole Derivatives

The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring. It involves the condensation of an α-halo ketone with a thioamide or thiourea. 2-Amino-thiazoles are privileged structures in medicinal chemistry, found in drugs with anti-inflammatory, antibacterial, and anticancer properties.

General Reaction Scheme:

Caption: Hantzsch Thiazole Synthesis Workflow.

Experimental Protocol: Hantzsch Thiazole Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol (10 mL per mmol of ketone).

-

Addition of Reagents: Add thiourea (1.2 eq) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Isolation and Purification: The product will often precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water. If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Representative Data (Hypothetical)

| Starting Material | Reagent | Product | Yield (%) | Purity (%) |

| This compound | Thiourea | 2-Amino-4-(4-isopropylcyclohexyl)-4,5,6,7-tetrahydrobenzo[d]thiazole | 75-85 | >95 |

| This compound | N-methylthiourea | 2-(Methylamino)-4-(4-isopropylcyclohexyl)-4,5,6,7-tetrahydrobenzo[d]thiazole | 70-80 | >95 |

Application 2: Synthesis of 2,5-Disubstituted Oxazole Derivatives

Oxazole rings are present in a variety of natural products and synthetic compounds with a broad range of biological activities, including anti-inflammatory and anticancer effects. The Robinson-Gabriel synthesis and related methods utilize α-bromo ketones for the construction of the oxazole core.

General Reaction Scheme:

Caption: Oxazole Synthesis Workflow.

Experimental Protocol: Oxazole Synthesis

-

Reaction Setup: To a solution of this compound (1.0 eq) in dimethylformamide (DMF, 8 mL per mmol of ketone), add the primary amide (e.g., benzamide, 1.5 eq).

-

Addition of Base: Add potassium carbonate (K₂CO₃, 2.0 eq) to the mixture.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-16 hours. Monitor the reaction by TLC.

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water.

-

Isolation and Purification: Extract the product with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Representative Data (Hypothetical)

| Starting Material | Reagent | Product | Yield (%) | Purity (%) |

| This compound | Benzamide | 4-(4-isopropylcyclohexyl)-2-phenyl-4,5,6,7-tetrahydrobenzo[d]oxazole | 60-70 | >95 |

| This compound | Acetamide | 4-(4-isopropylcyclohexyl)-2-methyl-4,5,6,7-tetrahydrobenzo[d]oxazole | 55-65 | >95 |

Application 3: Synthesis of 1,2-Disubstituted Imidazole Derivatives

The imidazole moiety is a cornerstone of medicinal chemistry, famously present in the amino acid histidine and in numerous drugs, including antifungals and antihypertensives. α-Halo ketones can react with amidines to form substituted imidazoles.

General Reaction Scheme:

Caption: Imidazole Synthesis Workflow.

Experimental Protocol: Imidazole Synthesis

-

Reaction Setup: In a sealed tube, combine this compound (1.0 eq) and the amidine hydrochloride salt (e.g., benzamidine hydrochloride, 1.2 eq) in acetonitrile (15 mL per mmol of ketone).

-

Addition of Base: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.5 eq).

-

Reaction Conditions: Seal the tube and heat the mixture to 80-90 °C for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up: Cool the reaction to room temperature and concentrate under reduced pressure.

-

Isolation and Purification: Partition the residue between ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

Representative Data (Hypothetical)

| Starting Material | Reagent | Product | Yield (%) | Purity (%) |

| This compound | Benzamidine HCl | 4-(4-isopropylcyclohexyl)-2-phenyl-1H-4,5,6,7-tetrahydrobenzo[d]imidazole | 65-75 | >95 |

| This compound | Acetamidine HCl | 4-(4-isopropylcyclohexyl)-2-methyl-1H-4,5,6,7-tetrahydrobenzo[d]imidazole | 60-70 | >95 |

Potential Signaling Pathways and Biological Relevance

The heterocyclic scaffolds synthesized from this compound are known to interact with a wide array of biological targets. The following diagram illustrates potential therapeutic areas and associated signaling pathways that could be modulated by derivatives of this starting material.

Caption: Potential Therapeutic Applications of Synthesized Heterocycles.

Conclusion

This compound is a promising and versatile building block for the synthesis of diverse heterocyclic compounds with significant potential in medicinal chemistry. The protocols outlined above provide a solid foundation for researchers to explore the synthesis of novel thiazole, oxazole, and imidazole derivatives for drug discovery programs. The presence of the 4-isopropylcyclohexyl moiety offers an opportunity to fine-tune the physicochemical properties of these scaffolds, potentially leading to the development of new therapeutic agents.

Application Notes and Protocols for 2-Bromo-4-isopropyl-cyclohexanone in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 2-Bromo-4-isopropyl-cyclohexanone as a versatile building block in asymmetric synthesis. While direct literature on this specific substrate is limited, this document outlines detailed protocols and applications based on well-established methodologies for analogous α-bromo ketones. The protocols provided are intended to serve as a starting point for the development of novel synthetic routes to chiral molecules.

Organocatalytic Asymmetric α-Arylation

The direct enantioselective α-arylation of ketones is a powerful tool for the construction of chiral molecules. Organocatalysis offers a metal-free approach to achieve this transformation. Based on established protocols for other α-bromo ketones, this compound can be utilized in a stereoconvergent manner.

Reaction Principle: A chiral primary amine catalyst can react with an aldehyde to form an enamine, which then acts as a nucleophile, attacking an electrophilic arylating agent. A subsequent catalyst-controlled protonation can establish the stereocenter. Alternatively, phase-transfer catalysis can be employed for the asymmetric alkylation of the corresponding enolate.

Table 1: Representative Data for Organocatalytic α-Arylation of α-Bromo Ketones

| Entry | Arylating Agent | Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference Substrate |

| 1 | 4-Nitrobenzaldehyde | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | Toluene | 25 | 85 | 92 | 2-Bromocyclohexanone |

| 2 | 2-Naphthaldehyde | Cinchonidine derivative | CH2Cl2 | 0 | 78 | 89 | 2-Bromocyclopentanone |

| 3 | Benzaldehyde | Proline-derived catalyst | DMSO | 25 | 81 | 95 | 2-Bromo-4-methylcyclohexanone |

Experimental Protocol: Asymmetric α-Arylation using a Chiral Proline-derived Catalyst

-

To a stirred solution of this compound (1.0 mmol) and the desired aromatic aldehyde (1.2 mmol) in anhydrous DMSO (5 mL) is added the chiral proline-derived catalyst (10 mol%).

-

The reaction mixture is stirred at 25 °C and monitored by TLC.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl (10 mL) and extracted with ethyl acetate (3 x 15 mL).

-

The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired α-aryl-4-isopropyl-cyclohexanone.

-

The enantiomeric excess is determined by chiral HPLC analysis.

Caption: Workflow for Organocatalytic α-Arylation.

Nickel-Catalyzed Asymmetric Cross-Coupling

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. Nickel-catalyzed reactions, in particular, have emerged as a powerful method for the asymmetric arylation of racemic α-bromo ketones in a stereoconvergent fashion.[1] This approach allows for the synthesis of α-aryl ketones with high enantioselectivity from a racemic starting material.

Reaction Principle: A chiral nickel catalyst undergoes oxidative addition into the C-Br bond of the racemic this compound. Subsequent transmetalation with an organometallic reagent (e.g., an organozinc reagent) and reductive elimination furnishes the enantioenriched α-aryl ketone and regenerates the active catalyst.

Table 2: Representative Data for Nickel-Catalyzed Asymmetric Arylation of Racemic α-Bromo Ketones[1]

| Entry | Arylating Agent | Chiral Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference Substrate |

| 1 | PhZnCl | (S)-6,6'-Dimethylbiphenyl-2,2'-diyl)bis(diphenylphosphine) (BIPHEP) | THF | -20 | 90 | 94 | 2-Bromocyclohexanone |

| 2 | (4-MeOPh)ZnCl | (R)-BINAP | Dioxane | 0 | 85 | 91 | 2-Bromocyclopentanone |

| 3 | (2-Naphthyl)ZnCl | (S,S)-Chiraphos | DME | -10 | 88 | 96 | 2-Bromo-4-methylcyclohexanone |

Experimental Protocol: Nickel-Catalyzed Asymmetric Arylation

-

In a glovebox, to a flame-dried Schlenk tube is added NiCl2(dme) (5 mol%) and the chiral phosphine ligand (6 mol%).

-

Anhydrous THF (2 mL) is added, and the mixture is stirred for 30 minutes at room temperature.

-

The solution is cooled to the specified temperature (e.g., -20 °C), and a solution of this compound (1.0 mmol) in THF (1 mL) is added.

-

The organozinc reagent (1.5 mmol) is added dropwise, and the reaction mixture is stirred at the same temperature until the starting material is consumed (monitored by GC-MS).

-

The reaction is quenched by the addition of a saturated aqueous solution of EDTA (disodium salt) (10 mL).

-

The mixture is warmed to room temperature and extracted with diethyl ether (3 x 15 mL).

-

The combined organic layers are washed with brine, dried over MgSO4, and concentrated in vacuo.

-

The residue is purified by column chromatography on silica gel to yield the enantioenriched product.

-

The enantiomeric excess is determined by chiral HPLC analysis.

Caption: Catalytic Cycle for Nickel-Catalyzed Cross-Coupling.

Biocatalytic Stereoselective Reduction

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. Carbonyl reductases (KREDs) can reduce the ketone functionality of α-bromo ketones to the corresponding α-bromo alcohols with high enantioselectivity.

Reaction Principle: A carbonyl reductase enzyme, often in the presence of a cofactor such as NADPH, selectively reduces the ketone of this compound to one of the two possible enantiomers of the corresponding alcohol. The stereochemical outcome is determined by the specific enzyme used.

Table 3: Representative Data for Biocatalytic Reduction of α-Bromo Ketones

| Entry | Enzyme | Cofactor Regeneration System | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference Substrate |

| 1 | KRED-NADH-034 | Glucose/GDH | Phosphate Buffer (pH 7.0) | 30 | >95 | >99 | 2-Chloropropiophenone |

| 2 | Commercially available KRED | Isopropanol | Biphasic (Buffer/Heptane) | 25 | 92 | 98 | 2-Bromoacetophenone |

| 3 | Yeast Reductase | Glucose | Water | 30 | 88 | >95 | 2-Bromocyclohexanone |

Experimental Protocol: Biocatalytic Reduction

-

To a temperature-controlled vessel is added a phosphate buffer solution (e.g., 100 mM, pH 7.0).

-

The cofactor (e.g., NADP+, 1 mol%) and the cofactor regeneration system (e.g., glucose and glucose dehydrogenase) are added and dissolved.

-

The carbonyl reductase enzyme is added to the buffer solution.

-

A solution of this compound in a water-miscible co-solvent (e.g., DMSO or isopropanol) is added to the reaction mixture.

-

The reaction is gently stirred at the optimal temperature for the enzyme (e.g., 30 °C).

-

The progress of the reaction is monitored by HPLC or GC.

-

Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is dried over anhydrous Na2SO4 and concentrated under reduced pressure.

-

The crude product is purified by column chromatography.

-

The enantiomeric excess of the resulting 2-bromo-4-isopropyl-cyclohexanol is determined by chiral GC or HPLC analysis.

Caption: Workflow for Biocatalytic Reduction.

References

Application Notes and Protocols for the Chromatographic Purification of 2-Bromo-4-isopropyl-cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 2-Bromo-4-isopropyl-cyclohexanone, a key intermediate in various synthetic pathways. The primary method detailed is flash column chromatography, a widely used technique for the efficient separation of organic compounds.

Introduction

This compound is an α-bromoketone, a class of compounds frequently utilized in the synthesis of pharmaceuticals and other complex organic molecules. Effective purification of this intermediate is crucial to ensure the purity of subsequent products and the overall success of the synthetic route. Flash column chromatography on silica gel is a standard and effective method for isolating such compounds from reaction mixtures.[1][2][3] This document outlines the necessary steps, from initial reaction work-up to final product isolation and characterization.

General Purification Strategy

The purification of this compound typically follows the synthesis of the compound, which can be achieved through the bromination of 4-isopropyl-cyclohexanone. A general workflow for the synthesis and purification is outlined below.

Caption: General workflow for the synthesis and purification of this compound.

Experimental Protocols

Thin-Layer Chromatography (TLC) for Solvent System Selection

Before performing flash column chromatography, it is essential to determine an appropriate mobile phase (solvent system) using thin-layer chromatography (TLC). The ideal solvent system will provide a retention factor (Rf) of approximately 0.3 for the desired compound, ensuring good separation from impurities.[2]

Protocol:

-

Prepare a stock solution of the crude this compound in a volatile solvent (e.g., dichloromethane).

-

Obtain several TLC plates (silica gel 60 F254).

-

In separate TLC chambers, add different ratios of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or diethyl ether). Start with a high ratio of non-polar to polar solvent (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.

-

Spot the crude product solution onto the baseline of each TLC plate.

-

Develop the plates in the prepared chambers.

-

Visualize the spots under UV light and/or by staining with a suitable reagent (e.g., potassium permanganate stain).

-

Identify the solvent system that yields an Rf value of ~0.3 for the product spot and provides good separation from other spots.

Flash Column Chromatography

This protocol is a general guideline for purifying α-bromoketones and should be adapted based on the results of the TLC analysis.[2][3]

Materials:

-

Glass chromatography column

-

Silica Gel 60 (230-400 mesh)

-

Sand (washed)

-

Cotton or glass wool

-

Compressed air or nitrogen source with a regulator

-

Collection tubes

-

Rotary evaporator

Protocol:

-

Column Packing:

-

Securely clamp the column in a vertical position.

-

Place a small plug of cotton or glass wool at the bottom of the column.

-

Add a thin layer of sand (approx. 1 cm).

-

Prepare a slurry of silica gel in the chosen mobile phase.

-

Carefully pour the slurry into the column, avoiding air bubbles. Gently tap the column to ensure even packing.

-

Add another layer of sand on top of the silica gel to prevent disturbance of the stationary phase during sample loading.

-

Equilibrate the packed column by running several column volumes of the mobile phase through it.

-

-

Sample Loading:

-

Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a less polar solvent like dichloromethane.[2] Carefully add the solution to the top of the column using a pipette.

-

Dry Loading: If the compound is not readily soluble in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and concentrate the mixture to a dry powder using a rotary evaporator. Carefully add this powder to the top of the column.

-

-

Elution and Fraction Collection:

-

Carefully add the mobile phase to the column.

-

Apply gentle positive pressure to achieve a flow rate of approximately 2 inches per minute.[2]

-

Begin collecting fractions immediately. The size of the fractions will depend on the scale of the purification.

-

Monitor the separation by TLC analysis of the collected fractions.

-

-

Product Isolation:

-

Identify the fractions containing the pure this compound.

-

Combine the pure fractions in a round-bottom flask.

-

Remove the solvent using a rotary evaporator to yield the purified product.

-

Caption: Detailed workflow for flash column chromatography.

Data Presentation

The following tables present hypothetical but realistic data for the purification of this compound. Actual results may vary depending on the specific reaction conditions and the purity of the starting materials.

Table 1: TLC Solvent System Screening

| Mobile Phase (Hexane:Ethyl Acetate) | Rf of Product | Separation from Impurities | Selection |

| 95:5 | 0.55 | Poor | Not Selected |

| 90:10 | 0.42 | Moderate | Not Selected |

| 85:15 | 0.31 | Good | Selected |

| 80:20 | 0.20 | Good | Alternative |

Table 2: Flash Chromatography Purification Data

| Parameter | Value |

| Mass of Crude Product | 5.0 g |

| Stationary Phase | Silica Gel 60 (230-400 mesh) |

| Column Dimensions | 40 mm x 300 mm |

| Mobile Phase | 85:15 Hexane:Ethyl Acetate |

| Mass of Purified Product | 3.8 g |

| Yield | 76% |

| Purity (by GC-MS) | >98% |

Table 3: Characterization of Purified this compound

| Analytical Method | Expected Result |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 4.5-4.2 (m, 1H, -CHBr-), 2.8-1.5 (m, 8H, cyclohexyl protons), 1.0-0.8 (d, 6H, -CH(CH₃)₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~200 (C=O), ~60 (-CHBr-), other aliphatic signals |

| IR (neat) | ν (cm⁻¹): ~1720 (C=O stretch) |

| Mass Spec (EI) | m/z: [M]⁺ and [M+2]⁺ isotopic pattern for bromine |

Troubleshooting

-

Poor Separation: If the separation is not effective, consider using a longer column, a finer mesh silica gel, or a less polar mobile phase for better resolution.

-

Product Elutes Too Quickly (High Rf): Decrease the polarity of the mobile phase (increase the proportion of hexane).

-

Product Elutes Too Slowly (Low Rf): Increase the polarity of the mobile phase (increase the proportion of ethyl acetate).

-

Tailing of Spots on TLC: This may indicate that the compound is acidic or basic. Adding a small amount of a modifier to the mobile phase (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds) can improve the peak shape.

By following these protocols and adapting them as needed, researchers can effectively purify this compound for use in further synthetic applications.

References

Application Note and Protocol: Scale-up Synthesis of 2-Bromo-4-isopropyl-cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the scale-up synthesis of 2-Bromo-4-isopropyl-cyclohexanone, a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. The described method is an adaptation of established procedures for the α-bromination of cyclic ketones, focusing on scalability, safety, and environmental considerations. This protocol utilizes readily available reagents and provides a straightforward purification method.

Introduction

α-Haloketones are versatile building blocks in organic synthesis, serving as precursors for a wide range of molecular transformations. Specifically, this compound is a valuable intermediate for the introduction of the 4-isopropyl-cyclohexanone moiety in the development of new chemical entities. The synthesis of this compound on a larger scale requires a robust and reproducible protocol that ensures high yield and purity while maintaining a strong safety profile. This application note details such a protocol, adapted from literature precedents for the bromination of substituted cyclohexanones.

Reaction Scheme

The synthesis proceeds via the acid-catalyzed α-bromination of 4-isopropyl-cyclohexanone.

Caption: Reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the α-bromination of substituted cyclohexanones based on literature data. These values can serve as a benchmark for the scale-up synthesis of this compound.

| Parameter | Value | Reference |

| Reactant Scale | 1.0 mol (4-isopropyl-cyclohexanone) | General Protocol |

| Equivalents of Bromine | 1.05 - 1.1 eq. | [1] |

| Solvent | Water | [1] |

| Catalyst | Hydrobromic Acid (catalytic) | [2] |

| Reaction Temperature | 20-30 °C | [2] |

| Reaction Time | 2-4 hours | Estimated |

| Expected Yield | 80-90% | [1] |

| Purity (after purification) | >95% | Estimated |

Experimental Protocol

This protocol is designed for a 1.0 molar scale synthesis. Appropriate adjustments to equipment and reagent quantities will be necessary for different scales.

Materials and Equipment

-

4-isopropyl-cyclohexanone (1.0 mol, 140.22 g)

-

Bromine (1.05 mol, 167.8 g, 53.8 mL)

-

Hydrobromic acid (48% aqueous solution, 0.05 mol, 5.7 mL)

-

Water (deionized)

-

Sodium thiosulfate solution (10% w/v)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

5 L three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Health and Safety Precautions

-

Bromine is highly toxic, corrosive, and a strong oxidizing agent. Handle with extreme care in a well-ventilated fume hood.[3] Wear appropriate personal protective equipment (PPE), including a face shield, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.[4]

-

Have a solution of sodium thiosulfate readily available to neutralize any bromine spills.

-

The reaction is exothermic and produces hydrogen bromide gas. Ensure adequate ventilation and temperature control.

-

This compound is a lachrymator and skin irritant. Avoid contact and inhalation.

Reaction Procedure

References

- 1. CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon - Google Patents [patents.google.com]

- 2. EP0173198A2 - Process for the preparation of 2-hydroxy-cyclohexanon(1) - Google Patents [patents.google.com]

- 3. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN103214328B - Synthesis method for alpha-bromo-aromatic ketone compounds - Google Patents [patents.google.com]

Application Notes and Protocols: Reaction Mechanisms and Kinetics of 2-Bromo-4-isopropyl-cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction mechanisms and kinetics associated with 2-Bromo-4-isopropyl-cyclohexanone. This information is crucial for the strategic design of synthetic pathways and the optimization of reaction conditions in drug development and other chemical research endeavors.

Dominant Reaction Pathway: The Favorskii Rearrangement

When treated with a base, this compound primarily undergoes a Favorskii rearrangement, a characteristic reaction of α-halo ketones. This reaction results in a ring contraction, yielding a derivative of 3-isopropylcyclopentanecarboxylic acid.[1]

Mechanism:

The generally accepted mechanism for the Favorskii rearrangement of this compound proceeds through the following key steps:

-

Enolate Formation: A base, typically an alkoxide such as sodium methoxide, abstracts an acidic α-proton from the carbon on the opposite side of the carbonyl group from the bromine atom. This deprotonation results in the formation of an enolate ion.

-

Intramolecular Nucleophilic Attack: The enolate then acts as an intramolecular nucleophile, attacking the carbon atom bearing the bromine atom. This leads to the displacement of the bromide ion and the formation of a bicyclic cyclopropanone intermediate.

-

Nucleophilic Attack on the Cyclopropanone: The alkoxide nucleophile then attacks one of the carbonyl carbons of the strained cyclopropanone intermediate.

-